3-Amino-2-naphthol
Overview
Description
3-Amino-2-naphthol (AN) is a compound that has been the subject of various studies due to its potential applications in polymer synthesis and organic synthesis. It serves as a monomer for the formation of polymers with interesting properties and can be involved in catalytic reactions for the synthesis of complex organic molecules.
Synthesis Analysis
The oxidative synthesis of polyaminonaphthol nanowires has been achieved through a template-free reaction using 3-amino-2-naphthol as the monomer. The process involves the polymerization of this bifunctional monomer using sodium hypochlorite (NaOCl) as an oxidant in an aqueous basic medium, resulting in poly (3-amino-2-naphthol) (PAN) with a molecular weight of approximately 11,100 Da . Another study presents a novel strategy for synthesizing sterically hindered 4-amino-3-acyl-2-naphthols through a palladium-catalyzed coupling reaction. This method involves isocyanide chemoselective insertion and domino isomerization, efficiently constructing the target molecules in moderate to good yields .
Molecular Structure Analysis
The molecular structure of the synthesized PAN was characterized using various analytical techniques such as NMR, FT-IR, UV–Vis, and gel permeation chromatography (GPC). Additionally, the morphology of the polymer was examined using scanning electron microscopy (SEM) and transmission electron microscopy (TEM), which confirmed the nanowire structure of the polymer . In another study, the molecular structure of a synthesized aminoalkylnaphthol was determined through single-crystal X-ray diffraction and compared with computational studies using Density Functional Theory (DFT) .
Chemical Reactions Analysis
The chemical reactivity of 3-amino-2-naphthol derivatives has been explored in various contexts. For instance, solvent-free asymmetric aminoalkylation of electron-rich aromatic compounds, including 2-naphthol, has been reported. This process leads to the stereoselective synthesis of aminoalkylnaphthols, with the reaction's asymmetry potentially induced by the preferential crystallization of one diastereomer . Additionally, catalytic asymmetric oxidative couplings of 2-naphthols have been achieved using oxovanadium(IV) complexes, leading to the formation of 2,2'-dihydroxy-1,1'-binaphthyls with good yields and high enantioselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of PAN were extensively studied. Techniques such as thermogravimetry (TG), differential scanning calorimetry (DSC), cyclic voltammetry (CV), photoluminescence (PL), and dynamic light scattering (DLS) were employed to determine these properties. The polymer exhibited reversible redox behavior, which is indicative of its electroactive nature. The kinetic parameters related to the solid-state decomposition of the polymer were also calculated using methods based on multiple heating rates . The study involving the synthesis of aminoalkyl naphthols under eco-friendly conditions also provided insights into the physical and chemical properties of the synthesized compounds, with the catalyst used being recyclable .
Scientific Research Applications
Synthesis and Pharmacological Evaluation
The compound 2-naphthyloxy derivatives of N,N-substituted acetamides, derived from 2-naphthol, exhibits significant antiamnesic activity, comparable to the nootropic agent piracetam. This suggests a potential application in memory enhancement and neuropsychopharmacological areas (Piplani et al., 2004).Nanowire Synthesis
3-Amino-2-naphthol has been used to synthesize poly (3-amino-2-naphthol) (PAN) nanowires, showcasing its application in nanotechnology. These nanowires have been characterized for their electroactive nature and potential in various technological applications (Doğan et al., 2015).Catalytic Asymmetric Oxidative Couplings
3-Amino-2-naphthol has been employed in the enantioselective oxidative coupling of 2-naphthols, leading to the production of binaphthyls with high yields and enantioselectivity. This has implications in asymmetric synthesis and pharmaceutical manufacturing (Barhate & Chen, 2002).Conducting Polymer Films
The electrooxidation of amino-naphthols, including 3-amino-2-naphthol, has been shown to lead to the formation of conducting polymer films. These films have potential applications in electronic devices and sensors (Pham et al., 1994).Genetic Incorporation in Proteins
2-Naphthol groups, including those derived from 3-amino-2-naphthol, have been genetically introduced into proteins. This process facilitates site-specific azo coupling reactions, which can be significant in protein engineering and molecular biology (Chen & Tsao, 2013).Green Chemistry Applications
In green chemistry, 3-aminoisoxazolmethylnaphthols have been synthesized using environmentally friendly methodologies. This highlights the compound's role in promoting sustainable and eco-friendly chemical processes (Kahkhaie et al., 2020).Enantioselective Synthesis and Catalysis
3-Amino-2-naphthol derivatives are utilized in enantioselective synthesis and catalysis, demonstrating their importance in the production of optically active compounds, which are crucial in the pharmaceutical industry (Liu et al., 2001).
Safety And Hazards
3-Amino-2-naphthol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or inhaled and can cause skin irritation, serious eye irritation, and respiratory irritation. It is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 with the target organ being the respiratory system .
Future Directions
3-Amino-2-naphthol has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle, and eco-friendliness . It is anticipated that this compound will stimulate researchers to design new multicomponent strategies complying with the Green Chemistry principles for the rapid synthesis of versatile biologically relevant heterocycles .
properties
IUPAC Name |
3-aminonaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVPTERSBUMMHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80202520 | |
Record name | 2-Amino-3-hydroxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-naphthol | |
CAS RN |
5417-63-0 | |
Record name | 3-Amino-2-naphthol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5417-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-3-hydroxynaphthalene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005417630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-2-naphthol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7941 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2-Amino-3-hydroxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80202520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2-naphthol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.109 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-2-NAPHTHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29BKE27D17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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